molecular formula C9H10N4 B167352 2,4-Diamino-6-methylquinazoline CAS No. 1955-61-9

2,4-Diamino-6-methylquinazoline

Cat. No.: B167352
CAS No.: 1955-61-9
M. Wt: 174.2 g/mol
InChI Key: LSNYLNXZYSKOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-methylquinazoline is a quinazoline-based scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key precursor and core structure for developing novel therapeutic agents, particularly in oncology and infectious diseases. Research indicates that 2,4-diaminoquinazoline derivatives function as potent non-classical antifolate agents . These compounds are investigated as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . This mechanism is a validated target for anticancer and antimicrobial drugs. Notably, certain 2,4-diaminoquinazoline antifolates have demonstrated exceptional activity against human tumor cells exhibiting resistance to methotrexate, a widely used chemotherapeutic agent . This highlights the value of this chemical scaffold in exploring solutions for drug-resistant cancers. Beyond oncology, the 2,4-diaminoquinazoline structure is explored for its antiparasitic properties. Early studies on related 6-substituted 2,4-diaminoquinazolines showed remarkable capacity to cure infections caused by drug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The core structure also holds potential in immunology, as newer 2,4-diaminoquinazoline derivatives are being designed as Toll-Like Receptor 8 (TLR8) agonists, which may have applications in treating viral infections and as vaccine adjuvants . This compound is provided for research applications only, including as a building block for synthetic chemistry, a candidate for biochemical screening, and a lead compound for the development of novel targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNYLNXZYSKOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173222
Record name 2,4-Quinazolinediamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-61-9
Record name 2,4-Diamino-6-methylquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Quinazolinediamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1955-61-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINO-6-METHYLQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7XWD44K88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Biological Target Interaction of 2,4 Diamino 6 Methylquinazoline Analogues

Dihydrofolate Reductase (DHFR) Inhibition as a Key Mechanism

A primary mechanism of action for 2,4-diamino-6-methylquinazoline analogues is the inhibition of dihydrofolate reductase (DHFR). wikipedia.orgsnv63.ru DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). sigmaaldrich.commdpi.com THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication. sigmaaldrich.comnih.gov By inhibiting DHFR, these compounds disrupt the supply of THF, leading to the cessation of DNA synthesis and ultimately cell death. sigmaaldrich.comassaygenie.com This makes DHFR a significant target for various therapeutic agents. snv63.rumdpi.com

The 2,4-diaminoquinazoline structure is a common feature in many DHFR inhibitors. wikipedia.org These compounds act as antifolates, mimicking the natural substrate, dihydrofolate, and binding to the active site of the DHFR enzyme. wikipedia.org

Kinetic and Spectrophotometric Enzymatic Assay Methodologies for DHFR Inhibition

The inhibition of DHFR by this compound analogues is commonly evaluated using kinetic and spectrophotometric enzymatic assays. nih.govacs.org These methods monitor the activity of the DHFR enzyme, which catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). sigmaaldrich.commdpi.com

A standard spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reaction. sigmaaldrich.comassaygenie.comnih.gov The reaction is typically initiated by the addition of the enzyme to a mixture containing the substrate (DHF) and the cofactor (NADPH). nih.gov To determine the inhibitory potential of a compound, the assay is performed in the presence of varying concentrations of the inhibitor, and the rate of NADPH consumption is measured. acs.orgnih.gov

The data obtained from these assays are used to calculate key kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov The inhibition constant (Kᵢ) can also be determined from the IC₅₀ value, providing a measure of the inhibitor's binding affinity to the enzyme. nih.gov

Pre-steady-state kinetics can be investigated using stopped-flow spectrophotometry, which allows for the observation of rapid transient phases of the enzymatic reaction. nih.govnih.gov This technique can provide insights into the individual steps of the catalytic cycle and the mechanism of inhibitor binding. nih.gov

Table 1: Methodologies for DHFR Inhibition Assays

MethodologyPrincipleKey Parameters Measured
Spectrophotometric Assay Monitors the decrease in absorbance at 340 nm due to NADPH oxidation. sigmaaldrich.comassaygenie.comnih.govInitial velocity, IC₅₀, Kᵢ nih.gov
Stopped-Flow Kinetics Measures rapid, pre-steady-state phases of the enzymatic reaction. nih.govnih.govRate constants of individual reaction steps

Comparative Inhibition of DHFR from Diverse Biological Sources (e.g., bacterial, mammalian, parasitic)

The effectiveness of this compound analogues as DHFR inhibitors can vary significantly depending on the biological source of the enzyme. wikipedia.orgnih.gov This selectivity is a critical factor in the development of therapeutic agents, as it allows for targeting pathogenic organisms while minimizing effects on the host. wikipedia.org

For instance, some 2,4-diamino-5-chloroquinazoline analogues have been shown to be potent inhibitors of DHFR from the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii. nih.gov One such compound, 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline, exhibited an IC₅₀ of 0.012 µM against P. carinii DHFR and 0.0064 µM against T. gondii DHFR. nih.gov However, this particular compound did not show significant selectivity for the parasitic enzymes over rat liver DHFR. nih.gov

In contrast, another analogue, 2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline, demonstrated approximately 30-fold higher selectivity for T. gondii DHFR compared to the rat liver enzyme. nih.gov This highlights the potential for subtle structural modifications to significantly impact species selectivity.

Furthermore, studies on a series of 2,4-diaminoquinazolines revealed potent and selective inhibition of leishmanial DHFR. nih.gov These compounds were also found to be active against Trypanosoma brucei rhodesiense and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively. nih.gov The design of these inhibitors often involves computational methods like docking a virtual library of compounds into the enzyme's active site to predict binding affinity and selectivity. nih.gov

The differences in the amino acid sequences and three-dimensional structures of DHFR enzymes from different species provide the basis for this selective inhibition. nih.gov For example, the homology between human and E. coli DHFR is only about 27%, with even less similarity in the folate-binding region. nih.gov These differences can be exploited to design inhibitors that bind more tightly to the target organism's enzyme than to the human enzyme. wikipedia.org

Table 2: Comparative IC₅₀ Values of a 2,4-Diamino-5-chloroquinazoline Analogue Against DHFR from Different Sources nih.gov

CompoundP. carinii DHFR (µM)T. gondii DHFR (µM)Rat Liver DHFR (µM)
Compound 10 0.0120.0064Not specified, but low selectivity
Compound 17 Not specified0.016~0.48 (calculated)

*Compound 10: 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline *Compound 17: 2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline

Identification of Key Ligand Recognition Residues in DHFR Binding

The binding of this compound analogues to the active site of DHFR is mediated by specific interactions with key amino acid residues. The 2,4-diamino pyrimidine (B1678525) moiety, a common feature of these inhibitors, plays a crucial role in this binding. nih.gov

In human DHFR, several residues have been identified as critical for ligand recognition and binding. nih.gov These include Cysteine-6, Isoleucine-7, Arginine-28, and Phenylalanine-34. nih.gov Studies have shown that these residues are essential for the interaction between the DHFR protein and its mRNA, and by extension, are likely important for inhibitor binding within the same region. nih.gov The sulfhydryl group of Cysteine-6, in particular, is thought to be critical for this interaction. nih.gov

Upon binding of inhibitors like methotrexate (B535133) and trimethoprim (B1683648), which share the 2,4-diamino pyrimidine structure, significant changes in the dynamics of specific residues are observed. nih.gov In E. coli DHFR, consensus residues that show dynamic changes upon drug binding include residues 33, 51, 73, 134, and 159. nih.gov Additionally, residues in the adenosine (B11128) binding loop (67-69) exhibit collective rigidification. nih.gov

Molecular docking studies of 2,4-diaminoquinazoline analogues with Plasmodium falciparum DHFR have provided further insights into the binding modes. These studies help in understanding the interactions that contribute to the inhibitory activity and can guide the design of more potent and selective inhibitors. researchgate.net

Table 3: Key Residues in Human DHFR Involved in Ligand Recognition nih.gov

ResiduePosition
Cysteine6
Isoleucine7
Arginine28
Phenylalanine34

Exploration of Alternative Enzyme and Receptor Targets

While DHFR is a primary target, analogues of this compound have been investigated for their inhibitory activity against other enzymes and receptors, revealing a broader pharmacological potential.

Trypanothione Reductase (TR) Inhibition

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govmdpi.com This enzyme is a validated drug target as it is absent in humans, offering a high degree of selectivity. nih.govmdpi.com

A series of 3,4-dihydroquinazoline analogues have been discovered and developed as novel inhibitors of T. brucei TR. nih.gov Structural studies, including high-resolution crystal structures of TR in complex with these inhibitors, have revealed a unique binding mechanism. nih.gov Upon ligand binding, the enzyme undergoes a conformational change, creating a new sub-pocket that is occupied by an aryl group of the inhibitor. nih.gov This "induced-fit" model demonstrates that the inhibitor effectively creates its own binding site within the larger, solvent-exposed active site of the enzyme. nih.gov This structural understanding has guided the synthesis of more potent inhibitors. nih.gov

Phosphodiesterase 5 (PDE5) Inhibition

Analogues of 2,4-diaminoquinazoline have also been evaluated as inhibitors of phosphodiesterase type 5 (PDE5). nih.gov PDE5 is an enzyme that plays a critical role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation. nih.gov

A series of N²,N⁴-diaminoquinazoline analogues were designed, synthesized, and evaluated for their PDE5 inhibitory activity. nih.gov Molecular docking studies were employed to understand the binding mode of these compounds, which was found to be consistent with the observed structure-activity relationships. nih.gov One of the most active compounds in this series demonstrated an IC₅₀ of 0.072 µM for PDE5 and exhibited a 4.6-fold selectivity over PDE6, another member of the phosphodiesterase family. nih.gov

Broader Cellular and Molecular Pathway Modulations

Beyond specific receptor interactions, this compound analogues modulate a range of cellular and molecular pathways, contributing to their diverse biological effects, including antimicrobial and vasorelaxant properties.

Some quinazoline (B50416) derivatives have been found to interfere with the fundamental processes of RNA and protein synthesis in bacteria, representing a key component of their antimicrobial activity. A study on 2-substituted quinazolines demonstrated broad-spectrum antibacterial effects by inhibiting both RNA synthesis and translation. nih.gov This dual-action mechanism can be particularly effective in combating bacterial growth and proliferation. While this research did not focus specifically on this compound, it highlights a potential mechanism of action for this class of compounds.

Analogues of 2,4-diaminoquinazoline have been shown to induce processes leading to cell death in pathogenic organisms. In bacteria, a quinazoline-2,4-diamino analogue was found to interact with the motor protein PomB of Vibrio cholerae, suppressing its motility and inducing envelope stress. nih.gov While not a direct measure of apoptosis, severe envelope stress can be a trigger for bacterial cell death pathways.

In the fungal kingdom, which, like bacteria, can undergo programmed cell death, various stressors can induce apoptotic markers such as DNA fragmentation. frontiersin.org Studies on fungi have shown that apoptosis can be triggered by external agents, leading to characteristic cellular changes. mdpi.com Although direct evidence linking this compound to apoptosis and DNA fragmentation in pathogens is still emerging, the ability of related compounds to induce cellular stress suggests this as a plausible antimicrobial mechanism. frontiersin.orgmdpi.comnih.gov

The modulation of intracellular redox processes is a critical aspect of cellular function and a potential target for therapeutic agents. In the context of pathogens, the availability of essential ions like iron is crucial for survival and virulence. Microorganisms have developed mechanisms for the reduction of ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺). nih.govwikipedia.org This process is vital for iron assimilation and respiration in many bacteria. nih.govmdpi.com While the direct modulation of ferric iron reduction by this compound analogues has not been extensively documented, targeting such fundamental redox pathways represents a potential, yet underexplored, antimicrobial strategy. The broader context of redox modulation in host-pathogen interactions is an active area of research. mdpi.commdpi.com

Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. Analogues of this compound have demonstrated significant anti-biofilm activity. Specifically, N²,N⁴-disubstituted quinazoline-2,4-diamines have been shown to be effective against biofilms of multidrug-resistant Acinetobacter baumannii. nih.gov

A key mechanism underlying biofilm formation is quorum sensing (QS), a system of cell-to-cell communication that coordinates gene expression in response to population density. researchgate.net Inhibition of QS is a promising anti-biofilm strategy. frontiersin.orgrsc.orgresearchgate.netnih.gov By interfering with QS signaling, these compounds can disrupt the formation and maturation of biofilms, rendering the bacteria more susceptible to antimicrobial agents and host immune responses.

Compound ClassTarget BacteriaMechanism
N²,N⁴-disubstituted quinazoline-2,4-diaminesAcinetobacter baumanniiAnti-biofilm activity
General Quorum Sensing InhibitorsVarious BacteriaInhibition of cell-to-cell communication

Certain derivatives of 2,4-diaminoquinazoline exhibit vasodilation effects that are independent of the vascular endothelium. This is a significant finding as it suggests a direct action on the vascular smooth muscle cells. The primary mechanism implicated is the activation of the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway, which ultimately leads to the opening of potassium (K⁺) channels. nih.govnih.govmdpi.com

The increase in intracellular cGMP activates cGMP-dependent protein kinase, which in turn phosphorylates and opens K⁺ channels. nih.gov The resulting efflux of K⁺ ions leads to hyperpolarization of the smooth muscle cell membrane, closure of voltage-gated calcium channels, and consequently, vasorelaxation. This endothelium-independent mechanism makes these compounds promising candidates for conditions where endothelial function may be compromised.

Pathway ComponentRole in Vasodilation
Nitric Oxide (NO)Activates soluble guanylyl cyclase (sGC)
Soluble Guanylyl Cyclase (sGC)Produces cyclic guanosine monophosphate (cGMP)
Cyclic Guanosine Monophosphate (cGMP)Activates cGMP-dependent protein kinase
Potassium (K⁺) ChannelsOpening leads to hyperpolarization and relaxation

Structure Activity Relationship Sar and Computational Insights for 2,4 Diamino 6 Methylquinazoline Derivatives

Elucidation of Key Substituent Effects on Biological Activity

The biological activity of 2,4-diamino-6-methylquinazoline derivatives can be finely tuned by strategic modifications at various positions of the quinazoline (B50416) ring. The C-2, C-4, and C-6 positions are particularly important for modulating efficacy and selectivity.

The introduction of different functional groups at the C-2, C-4, and C-6 positions of the quinazoline core has a profound impact on the biological activity of the resulting derivatives.

C-6 Position: The C-6 position is frequently modified to enhance potency and introduce desirable properties. In one study on quinazoline-2,4,6-triamine derivatives, it was found that attaching phenyl- and quinolinyl-substituted linkers at this position was a key strategy. umich.edu The antiproliferative results showed that substitution with a phenyl group generally increases activity against various cancer cell lines compared to the unsubstituted form. umich.edu For instance, derivatives with linkers at C6 have been explored as tubulin polymerization inhibitors, with substitutions on an attached phenyl ring or the use of a quinoline (B57606) ring significantly influencing antiproliferative activity. umich.edu

C-4 Position: The C-4 amino group is crucial for the activity of many quinazoline-based inhibitors. QSAR studies on related quinazoline analogues have indicated that introducing an electron-withdrawing group at the 4th position can enhance inhibitory activity. bohrium.com The reactivity of the quinazoline ring system facilitates regioselective substitution, with the C-4 position being more susceptible to nucleophilic aromatic substitution than the C-2 position. This inherent reactivity is often exploited to introduce a diverse range of substituents at C-4 while leaving the C-2 position for further modification under more stringent reaction conditions.

The following table summarizes the observed effects of substitutions on the antiproliferative activity of C-6 modified 2,4-diaminoquinazoline derivatives against selected cancer cell lines. umich.edu

Compound IDC-6 Linker SubstitutionCell Line: PC-3 (IC₅₀ µM)Cell Line: HCT-15 (IC₅₀ µM)Cell Line: MCF-7 (IC₅₀ µM)
4a Unsubstituted> 50> 50> 50
4b 2-chlorophenyl19.8 ± 1.520.3 ± 0.922.3 ± 1.1
4d 4-chlorophenyl20.1 ± 1.321.5 ± 1.221.9 ± 1.4
4e 3,4-dichlorophenyl15.4 ± 0.916.8 ± 1.118.2 ± 0.8
4i 5-chloroquinolinyl10.2 ± 0.711.5 ± 0.912.8 ± 1.0

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The three-dimensional arrangement (conformation) and size (steric effects) of substituents are critical determinants of biological activity. These factors govern how a molecule fits into its target's binding site and the non-covalent interactions it can form.

Conformational analysis plays a vital role in the design of linkers attached to the quinazoline core. For example, a synthetically accessible 4-atom semi-flexible linker was designed to facilitate the proper orientation of an R-group towards its binding site on the target protein. umich.edu In other studies, the conformation of substituents on the benzenoid ring of the quinazoline scaffold, such as ortho-dimethoxy groups, has been shown to be important for potent G9a inhibitory activity. These groups prefer a co-planar conformation, which is apparent in crystal structures of inhibitor-protein complexes. nih.gov

Steric effects can also significantly influence synthetic accessibility and biological activity. The presence of bulky groups can hinder a chemical reaction, a phenomenon known as steric hindrance. For instance, the sulfo group in certain benzothiazine precursors, a related heterocyclic system, can prevent the acylation of sterically hindered amines. mdpi.com This highlights how the size of substituents can dictate the feasibility of planned synthetic routes. In the context of biological activity, bulky substituents may either prevent a molecule from entering a narrow binding pocket or, conversely, provide favorable van der Waals interactions if the pocket is large enough to accommodate them.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding which molecular properties are key to activity and for predicting the potency of new, unsynthesized derivatives.

Predictive QSAR models have been successfully developed for various series of 2,4-diaminoquinazoline and related quinazoline derivatives. bohrium.comnih.govresearchgate.net These models are typically built using multiple linear regression (MLR), which correlates biological activity with a combination of molecular descriptors. nih.gov

For example, a QSAR study on 6-arylquinazolin-4-amine derivatives as DYRK1A inhibitors resulted in a statistically robust model. bohrium.comresearchgate.net The model identified several key descriptors influencing the inhibitory activity:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which relate to the molecule's ability to donate or accept electrons. bohrium.comresearchgate.net

qCsub: A descriptor related to the charge on a specific carbon atom. bohrium.comresearchgate.net

SAG: The surface area grid descriptor. bohrium.comresearchgate.net

MW: Molecular weight. bohrium.comresearchgate.net

Another QSAR study focused on predicting the Survival Motor Neuron-2 (SMN2) promoter activity of 2,4-diaminoquinazoline derivatives for potential application in spinal muscular atrophy. nih.gov This work also generated robust and valid MLR-based QSAR models, which were then used to predict the activity of novel designed compounds. nih.gov

The statistical quality of these models is assessed using several parameters, including the correlation coefficient for the training set (R²), the leave-one-out cross-validation coefficient (Q²LOO), and the predictive ability for an external test set (R²pred). High values for these parameters indicate a stable and predictive model.

The following table presents the statistical validation parameters for a representative QSAR model developed for DYRK1A inhibitors. bohrium.comresearchgate.net

ParameterValueDescription
R²train 0.867Coefficient of determination for the training set (goodness of fit)
R²adj 0.831Adjusted R²
Q²LOO 0.755Leave-one-out cross-validation coefficient (internal predictive ability)
F 24.682F-test value (statistical significance of the model)
R²pred 0.856Coefficient of determination for the external test set (external predictivity)

Computational Design and Molecular Modeling Approaches

Computational methods, particularly molecular docking and molecular dynamics, are powerful tools for visualizing and predicting how a ligand (inhibitor) interacts with its biological target at an atomic level. These approaches guide the rational design of new derivatives with improved binding affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. umich.edu It is widely used to understand the binding mode of 2,4-diaminoquinazoline derivatives and to explain their observed SAR.

For instance, in the development of 2,4-diaminoquinazoline derivatives as PDE5 inhibitors, a combination of 3D ligand-based similarity methods and a molecular docking/molecular dynamics protocol was used to determine the prospective binding mode of the compounds. nih.gov The computational predictions were found to be consistent with the observed SAR, validating the in silico approach. nih.gov Similarly, molecular docking was used to propose a binding mode for potent antiproliferative 2,4-diaminoquinazoline derivatives in the colchicine (B1669291) binding site of β-tubulin. umich.edu

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. In a study of related quinazolinone derivatives, docking into the active site of the DNA gyrase enzyme helped to identify crucial hydrogen bond interactions. abap.co.in For 2,4-diaminoquinazoline derivatives designed as anticancer agents, docking studies with the caspase-9 protein were performed to predict binding interactions. abap.co.in

The table below summarizes results from various molecular docking studies involving quinazoline derivatives.

Derivative SeriesTarget ProteinKey Findings from Docking
2,4-DiaminoquinazolinePDE5Determined a consistent binding mode that was validated by experimental SAR. nih.gov
2,4-Diaminoquinazolineβ-tubulinProposed a binding pose in the nocodazole/colchicine binding site to explain antiproliferative activity. umich.edu
2,4-DiaminoquinazolineCaspase-9Predicted hydrogen bonding interactions with the target, suggesting potential anticancer properties. abap.co.in
6,7-Dimethoxy-2,4-diaminoquinazolineG9aHighlighted the importance of the dimethoxy groups and the basic nitrogen at position 1 for potent G9a activity. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mode Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of ligand-receptor complexes over time, providing critical insights into the stability of binding modes. For derivatives of this compound, MD simulations have been instrumental in validating docking poses, characterizing the flexibility of the ligand and protein, and quantifying the interactions that stabilize the bound state.

Typically, MD simulations are performed for extended periods, for instance, 100 nanoseconds, to observe the conformational changes and ensure the stability of the ligand within the binding pocket. nih.gov Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

The RMSF is calculated for each residue of the protein to identify regions of flexibility. mdpi.commdanalysis.org Residues that exhibit high RMSF values are more mobile, while those with low RMSF values are more constrained. This analysis can highlight which parts of the protein are crucial for ligand binding and which regions are more dynamic.

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the this compound derivative and the target protein. The persistence of these interactions throughout the simulation is a strong indicator of a stable binding mode. For instance, the formation of consistent hydrogen bonds with key residues in the active site confirms the importance of these interactions for the ligand's affinity and selectivity.

Binding free energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Solvated Interaction Energy (SIE), provide a quantitative measure of the binding affinity. nih.gov These calculations decompose the total binding energy into various components, such as van der Waals, electrostatic, and solvation energies, offering a deeper understanding of the driving forces behind ligand binding. nih.govfigshare.comdatadryad.org

ComponentBinding Energy (kcal/mol)
Van der Waals Energy-45.2 ± 3.1
Electrostatic Energy-28.7 ± 2.5
Polar Solvation Energy35.8 ± 2.8
Non-polar Solvation Energy-5.6 ± 0.4
Total Binding Free Energy -43.7 ± 4.2

This is a representative table based on typical values found in MD simulation studies of small molecule inhibitors. The specific values would vary depending on the target protein and the specific this compound derivative.

In Silico Screening and Lead Optimization Strategies

The discovery and development of novel therapeutic agents based on the this compound scaffold often begin with in silico screening and are followed by rigorous lead optimization. These computational approaches accelerate the identification of promising drug candidates by efficiently screening large compound libraries and guiding the rational design of more potent and selective molecules.

In Silico Screening:

High-throughput virtual screening (HTVS) is a common starting point for identifying initial hit compounds. Large chemical databases, which can contain millions of compounds, are computationally screened against a specific biological target. This process can be either structure-based or ligand-based. In structure-based virtual screening, molecular docking is used to predict the binding affinity and pose of each compound in the target's binding site. Ligand-based virtual screening, on the other hand, relies on the knowledge of known active compounds to identify new molecules with similar properties, often using techniques like pharmacophore modeling or similarity searching.

A successful screening campaign can identify novel chemical series, such as the identification of 2,4-diamino-6-methylpyrimidines from a high-throughput screening effort against Trypanosoma cruzi. dundee.ac.uk

Lead Optimization:

Once initial hits are identified, the process of lead optimization begins. This iterative cycle involves the synthesis of analogs of the hit compounds and subsequent evaluation of their biological activity and other key properties. Computational methods play a crucial role in guiding this process. For instance, a quantitative structure-activity relationship (QSAR) model can be developed to predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

A key aspect of lead optimization is to improve not only the potency of the compound but also its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govmdpi.com In silico ADMET prediction tools are widely used to assess properties like oral bioavailability, metabolic stability, and potential toxicity at an early stage, helping to avoid costly failures in later stages of drug development. mdpi.com

For example, in the optimization of a series of inhibitors, a genetic algorithm might be employed to generate a vast library of virtual analogs. nih.gov These analogs can then be filtered based on predicted activity from a QSAR model and desirable ADMET properties before being prioritized for synthesis and experimental testing.

StrategyDescriptionApplication Example
High-Throughput Virtual Screening (HTVS) Rapidly screening large compound libraries against a biological target using computational methods like molecular docking.Identification of initial this compound-based hits for a novel kinase target.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models to correlate the chemical structure of compounds with their biological activity.Predicting the potency of newly designed analogs to guide synthesis prioritization. nih.gov
In Silico ADMET Prediction Using computational models to predict the pharmacokinetic and toxicological properties of compounds.Early assessment of oral bioavailability and potential off-target effects of lead candidates. nih.govmdpi.com
Analog Generation Systematically modifying the chemical structure of a hit compound to explore the structure-activity relationship.Synthesis of a focused library of 6-substituted 2,4-diaminoquinazolines to improve target selectivity.

Ligand-Based and Structure-Based Drug Design Principles

The design of novel this compound derivatives as therapeutic agents is guided by two complementary computational drug design philosophies: ligand-based and structure-based drug design. youtube.com

Ligand-Based Drug Design:

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach leverages the information from a set of known active ligands to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to the target. This model can then be used as a 3D query to screen virtual compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active. For instance, a pharmacophore model for a series of 6-arylquinazolin-4-amine inhibitors could be developed to guide the design of new, more potent analogs. nih.gov

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.netnih.gov These models can predict the activity of untested compounds and provide insights into which molecular properties are most important for activity, thereby guiding the optimization of lead compounds.

Structure-Based Drug Design:

Structure-based drug design (SBDD) relies on the knowledge of the 3D structure of the biological target, which is typically determined through experimental techniques like X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique in SBDD, where computational algorithms predict the preferred binding orientation and affinity of a ligand to its target.

The design of 2,4-diaminoquinazoline derivatives has significantly benefited from SBDD. For example, the structure-based design of 7-aryl-2,4-diaminoquinazolines as inhibitors of dihydrofolate reductase (DHFR) was guided by the crystal structure of the enzyme, leading to the discovery of compounds with sub-100 picomolar potency. nih.gov Similarly, the design of dual inhibitors targeting both phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDACs) has been informed by the structural understanding of both targets. nih.gov

By visualizing the binding of a this compound derivative within the active site of its target, medicinal chemists can make rational modifications to the ligand's structure to improve its fit, enhance its interactions with key residues, and ultimately increase its potency and selectivity. nih.gov

Design PrincipleKey TechniqueInformation RequiredApplication in this compound Design
Ligand-Based Pharmacophore Modeling, QSARA set of known active ligandsDeveloping a pharmacophore to screen for new scaffolds with similar activity profiles. nih.gov
Structure-Based Molecular Docking3D structure of the biological targetRational design of substituents on the quinazoline ring to enhance binding affinity with a specific enzyme. nih.govnih.gov

Preclinical Pharmacological Evaluation of 2,4 Diamino 6 Methylquinazoline Analogues

In Vitro Antimicrobial and Antiparasitic Efficacy Studies

The initial stages of drug discovery heavily rely on in vitro studies to determine the intrinsic activity and spectrum of novel compounds. Analogues of 2,4-diamino-6-methylquinazoline have been subjected to extensive in vitro testing against a variety of pathogens.

Derivatives of 2,4-diaminoquinazoline have been identified as potent inhibitors of bacterial growth, particularly against challenging multidrug-resistant organisms. A series of N²,N⁴-disubstituted quinazoline-2,4-diamines, where the 6-position was substituted with a halide or an alkyl group like the methyl group of interest, demonstrated strong antibacterial effects against multidrug-resistant Acinetobacter baumannii. These compounds act as dihydrofolate reductase inhibitors. asm.orgnih.gov Notably, these agents displayed potent bactericidal activity with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µM. asm.orgnih.gov Furthermore, they exhibited significant potential for antibiofilm activity, capable of eradicating 90% of cells within a biofilm at concentrations near their MICs. asm.orgnih.gov

The 2,4-diaminoquinazoline class has also been recognized as an effective inhibitor of Mycobacterium tuberculosis growth. Systematic exploration of the structure-activity relationships of a representative molecule, N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, revealed that the benzylic amine at the 4-position and the piperidine (B6355638) at the 2-position are crucial for its potent activity. A representative compound from this class was shown to be bactericidal against both replicating and non-replicating M. tuberculosis. technologypublisher.com

Interactive Table: In Vitro Antibacterial Activity of Quinazoline (B50416) Analogues

Compound ClassBacterial PathogenKey FindingsMIC RangeReference
N²,N⁴-disubstituted 6-alkyl-quinazoline-2,4-diaminesAcinetobacter baumannii (MDR)Potent bactericidal and antibiofilm activity.As low as 0.5 µM asm.orgnih.gov
2,4-diaminoquinazoline derivativesMycobacterium tuberculosisBactericidal against replicating and non-replicating forms.Not specified technologypublisher.com

The antifungal potential of 2,4-diaminoquinazoline derivatives has been evaluated against clinically relevant fungal pathogens. Studies have demonstrated the activity of certain 2,4-diaminoquinazoline (DAQ) compounds against various Candida species. In a test of forty recent clinical isolates from three different Candida species, two DAQ compounds showed activity comparable to amphotericin B and flucytosine. nih.gov The geometric mean MIC for one of the DAQ compounds was 0.64 μg/ml. nih.gov While specific data for this compound against Cryptococcus neoformans is limited in the reviewed literature, the broad antifungal activity of the parent scaffold suggests potential efficacy that warrants further investigation. nih.gov

Interactive Table: In Vitro Antifungal Activity of 2,4-Diaminoquinazoline (DAQ) Analogues

CompoundFungal PathogenGeometric Mean MICReference
DAQ 1ACandida sp.0.64 µg/ml nih.gov
DAQ 2ACandida sp.1.39 µg/ml nih.gov

The 2,4-diaminoquinazoline scaffold has been a fruitful source of antimalarial drug candidates, showing potent activity against the most lethal malaria parasite, Plasmodium falciparum. These compounds are known to act as inhibitors of dihydrofolate reductase, a key enzyme in the folate biosynthesis pathway of the parasite. A study evaluating 28 different 6-substituted 2,4-diaminoquinazolines found that six of the compounds had 50% inhibitory concentrations (IC₅₀s) below 50 nM. scielo.br The most potent among them was a 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, which recorded an IC₅₀ of 9 nM. scielo.br The activity of this compound was potentiated by the dihydropteroate (B1496061) synthase inhibitor dapsone, confirming its mechanism of action. scielo.br

The fight against leishmaniasis, a parasitic disease caused by Leishmania species, may also benefit from quinazoline-based compounds. While direct studies on this compound were not prominent in the search results, related structures have shown promise. For instance, the drug diminazene, which has leishmanicidal properties, has been tested against Leishmania donovani. scielo.br Furthermore, other heterocyclic compounds like 2-substituted quinolines have demonstrated significant in vivo efficacy against Leishmania amazonensis, suggesting that the broader quinoline (B57606) and quinazoline chemical space is of interest for antileishmanial drug discovery. nih.gov

Analogues structurally related to 2,4-diaminoquinazolines have been investigated for their activity against trypanosomes, the causative agents of African trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi). A series of 2,4-diamino-6-methylpyrimidines, a class with a similar diamino-heterocycle core, was identified in a high-throughput screen against the intracellular form of T. cruzi. dundee.ac.uk For T. brucei, inhibitors based on a 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido scaffold were designed to target the essential enzyme FolD, with one compound showing an IC₅₀ of 49 µM against the parasite. nih.gov These findings, while not centered on the exact quinazoline scaffold, underscore the potential of targeting folate metabolism in trypanosomes with related diamino-heterocyclic compounds.

In Vivo Efficacy Studies in Relevant Preclinical Disease Models

The translation of in vitro potency to in vivo efficacy is a critical step in preclinical development. Selected 2,4-diaminoquinazoline analogues have demonstrated significant activity in animal models of infectious diseases.

In a murine model of a lethal A. baumannii infection, a lead N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780) proved to be more efficacious than the established antibiotic tigecycline. asm.orgnih.gov This quinazoline derivative led to 90% survival, compared to 66% with tigecycline, even when administered at a lower dose. asm.orgnih.gov

In the realm of antitubercular research, pharmacokinetic studies in rats have shown that good in vivo exposure of 2,4-diaminoquinazoline compounds is achievable, a prerequisite for in vivo efficacy. technologypublisher.com

For parasitic infections, 6-substituted 2,4-diaminoquinazolines were evaluated for their ability to cure established infections of both drug-resistant and drug-susceptible strains of P. falciparum and P. vivax in owl monkeys. These compounds were able to cure infections with a chloroquine-resistant strain at remarkably small daily doses. asm.org

Furthermore, in a preclinical model of cutaneous leishmaniasis caused by L. amazonensis, oral treatment with a related 2-substituted quinoline resulted in a 70% decrease in lesion weight and a 95% reduction in parasite load. nih.gov While not a this compound, this highlights the in vivo potential of the broader quinoline/quinazoline class against this parasite.

Murine Models of Bacterial and Fungal Infections (e.g., peritonitis, cryptococcosis)

While the primary focus of research on this compound analogues has been on their antiparasitic and anticancer activities, some studies have explored their potential against bacterial and fungal pathogens. Analogues of 2,4-diaminoquinazoline have been synthesized and evaluated for their inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is essential for microbial growth.

For instance, a series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines were synthesized and tested against Pneumocystis carinii DHFR. nih.gov One of these analogues, the 3,4,5-trimethoxybenzyl derivative, was found to completely suppress the growth of P. carinii trophozoites in culture at a concentration of 10 microgram/mL, an effect comparable to the standard clinical combination of trimethoprim (B1683648) and sulfamethoxazole. nih.gov This suggests a potential application for these compounds in treating fungal infections like P. carinii pneumonia, which is particularly relevant in immunocompromised individuals.

Although specific data on murine models of peritonitis or cryptococcosis for this compound itself is limited in the provided search results, the demonstrated in vitro efficacy against P. carinii points towards a broader potential antifungal activity that warrants further investigation in relevant animal models. The development of drug-resistant fungal infections underscores the need for novel therapeutic agents, and the unique structural features of quinazoline derivatives make them an interesting scaffold for further exploration. frontiersin.org

Murine Models of Parasitic Diseases (e.g., visceral leishmaniasis)

Analogues of 2,4-diaminoquinazoline have shown significant promise in preclinical murine models of visceral leishmaniasis (VL), a fatal parasitic disease if left untreated. researchgate.netdndi.org These compounds often act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the parasite's survival. nih.gov

In one study, 2,4-diaminoquinazoline analogues of folate demonstrated remarkable activity against Leishmania major within human macrophages in vitro, with 50% effective doses in the picogram per milliliter range. nih.gov This high in vitro therapeutic index suggests a strong potential for in vivo efficacy. nih.gov

Further research on related quinoline derivatives has demonstrated significant reductions in parasite load in murine models of VL. For example, certain 2-substituted quinolines administered orally to mice infected with Leishmania infantum or Leishmania donovani led to a significant decrease in parasite burdens in both the liver and spleen. researchgate.net Specifically, oral treatment with select quinolines was more effective at reducing the parasite load than the standard drug meglumine (B1676163) antimoniate. researchgate.net Another study highlighted two 4-amino-7-chloroquinoline derivatives that achieved a 95% and 99% reduction in liver parasite load in a mouse model of visceral leishmaniasis. nih.gov

One particular 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogue was found to be active against Toxoplasma gondii infection in mice, prolonging survival to a similar extent as the clinical drug clindamycin. nih.gov While Toxoplasma is a different parasite, this finding further supports the potential of the quinazoline scaffold in treating parasitic diseases.

The development of new, effective treatments for leishmaniasis is a global health priority. nih.govnih.gov The promising results from these murine studies underscore the importance of continued investigation into this compound analogues and related compounds as potential therapies for visceral leishmaniasis.

Non-Human Primate Models of Parasitic Infections (e.g., malaria)

Non-human primate models play a crucial role in the preclinical evaluation of antimalarial drugs, providing data that is more translatable to humans. Several studies have investigated the efficacy of 2,4-diaminoquinazoline derivatives in these models, particularly against various strains of Plasmodium.

One study evaluated 2,4-diamino-6-[(3,4-dichlorobenzyl) nitros-amino] quinazoline (CI-679) in rhesus monkeys infected with Plasmodium cynomolgi. nih.gov This compound demonstrated notable antimalarial activity. Further investigations with other 2,4-diamino-6-substituted quinazolines were conducted in owl monkeys infected with drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. nih.gov These studies revealed that certain 6-thio-, 6-sulfinyl-, and 6-sulfonyl-substituted derivatives were highly effective in curing infections with a chloroquine-resistant strain of P. falciparum at remarkably low daily doses. nih.gov However, their efficacy was diminished against a pyrimethamine-resistant strain, suggesting that resistance to other antifolates can affect the activity of these quinazolines. nih.gov

More recent research on a novel dihydrofolate reductase (DHFR) inhibitor, JPC-2056, a compound related to the quinazoline class, was assessed in cynomolgus monkeys. nih.gov The plasma from monkeys treated with JPC-2056 showed high inhibitory activity against various P. falciparum lines, including those with quadruple mutations in the DHFR-thymidylate synthase gene, which are known to confer resistance to existing antifolate drugs. nih.gov This highlights the potential of this new generation of compounds to overcome current drug resistance mechanisms.

These findings from non-human primate models are crucial for the continued development of this compound analogues and related compounds as potential new treatments for malaria, especially in the face of increasing drug resistance. nih.govnih.govdtic.mil

Rodent Models for Cardiovascular Effects (e.g., hypotensive effects in Wistar rats for specific derivatives)

While the primary therapeutic targets for this compound analogues have been infectious diseases and cancer, some derivatives have been investigated for their cardiovascular effects. Specifically, certain 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have been synthesized and evaluated for their antihypertensive activity. nih.gov

In a study utilizing spontaneously hypertensive rats, several of these quinazoline derivatives were administered orally. nih.gov A number of the tested compounds displayed moderate efficacy and duration of action in lowering blood pressure. nih.gov This hypotensive effect is attributed to their potent antagonism of α1-adrenoceptors. nih.gov The binding affinities of these compounds for α1-receptors were in the nanomolar range, with some derivatives showing potency equivalent to the well-known antihypertensive drug prazosin. nih.gov

Further research on other types of alkaloids has also demonstrated hypotensive effects in normotensive Wistar rats. For example, the alkaloid aspidocarpine, when administered intravenously, significantly reduced systolic, median, and diastolic blood pressure without causing motor incoordination. mdpi.com This indicates a specific effect on blood pressure regulation without sedative side effects. mdpi.com

These studies in rodent models indicate that the quinazoline scaffold can be modified to target cardiovascular conditions like hypertension. The observed α1-adrenoceptor antagonism provides a clear mechanism for the hypotensive effects of these specific derivatives.

Pharmacokinetic Profiling in Preclinical Animal Models

Assessment of Absorption and Distribution Characteristics in vivo

The pharmacokinetic profiles of this compound analogues have been investigated in various preclinical animal models to understand their absorption and distribution. These studies are crucial for determining the potential of these compounds as viable drug candidates.

In a study with 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazoline, pharmacokinetic analysis in mice after intravenous injection revealed a serum half-life of 45 minutes. nih.gov A similar half-life of 50 minutes was observed when using a radiolabeled version of the compound, confirming its relatively rapid clearance from the serum. nih.gov

Studies on other quinazoline derivatives, such as a series of 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino]quinazolines, have also included pharmacokinetic assessments. nih.gov The plasma half-life of one of these compounds in dogs was approximately 2 hours, which was considered not ideal for potential once-daily administration in humans. nih.gov

These in vivo studies highlight the variability in the absorption and distribution characteristics among different 2,4-diaminoquinazoline analogues. Factors such as the specific substitutions on the quinazoline ring can significantly influence their pharmacokinetic properties, including their half-life and the formation of active metabolites.

Characterization of Metabolic Pathways and Drug-Metabolizing Enzyme Interactions (e.g., cytochrome P-450 mediated demethylation)

The metabolism of this compound analogues is a critical aspect of their preclinical evaluation, with a particular focus on the role of cytochrome P450 (CYP) enzymes. nih.govmdpi.combiomolther.org These enzymes are primarily responsible for the biotransformation of a wide range of drugs. nih.gov

For many quinazoline-based compounds, metabolism occurs through pathways such as demethylation. For instance, the metabolism of 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline has been studied, and while specific details on its demethylation are not provided in the search results, this is a common metabolic route for compounds containing methoxy (B1213986) groups. nih.gov

Studies on other drug candidates that are not quinazolines but are also used for treating similar diseases provide insights into the types of metabolic pathways that could be relevant. For example, the synthetic peroxide antimalarial OZ439 undergoes primary biotransformations via monohydroxylation and minor contributions from N-oxidation and deethylation, all mediated by CYP3A4. nih.gov OZ439 was also found to be an inhibitor of CYP3A. nih.gov

The interaction with CYP enzymes is a double-edged sword. While metabolism is necessary for drug clearance, it can also lead to the formation of inactive metabolites or drug-drug interactions. Understanding which CYP isoforms are responsible for the metabolism of this compound analogues is crucial for predicting their potential for such interactions and for ensuring their safe and effective use in combination with other medications.

Determination of Elimination Kinetics (e.g., serum half-life)

The evaluation of elimination kinetics, particularly the serum half-life (t½), is a critical component of preclinical pharmacological studies for novel drug candidates. This parameter provides essential insights into the duration of a compound's presence in the bloodstream, which influences dosing frequency and potential for accumulation. For analogues of this compound, several studies have investigated their pharmacokinetic profiles, revealing a range of elimination rates depending on their specific structural modifications.

Research into a series of 2,4-diaminoquinazoline (DAQ) derivatives has demonstrated that good in vivo exposure is achievable in preclinical models. nih.gov Systematic structural modifications of a lead compound, N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, were conducted to establish a structure-activity relationship. nih.gov Pharmacokinetic studies in rats following oral administration of these analogues provided key data on their elimination profiles. nih.gov

In one notable study, the pharmacokinetic properties of 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, a related pyrimidine (B1678525) derivative, were examined in Sprague-Dawley rats. nih.gov Following intravenous administration, this compound exhibited a very rapid elimination, with a mean plasma half-life of just 3.8 minutes. nih.gov This fast clearance was accompanied by a high clearance rate (22 liters/hr/kg) and a large volume of distribution (2.1 liters/kg). nih.gov The rapid elimination was partly attributed to significant metabolism, with two metabolites identified in the plasma. nih.gov

Conversely, studies on other analogues have indicated the potential for more extended half-lives. For instance, a specific 2,4-diaminoquinazoline derivative, designated as 4o, was identified as having an excellent pharmacokinetic profile in addition to its potent antiviral activity. While the precise half-life is detailed in the full study, the characterization as "excellent" suggests a profile conducive to maintaining therapeutic concentrations.

The following table summarizes the available elimination kinetics data for several this compound analogues and related compounds from preclinical studies.

Compound NameTest SpeciesRoute of AdministrationSerum Half-life (t½)Source
2,4-Diamino-6-benzyloxy-5-nitrosopyrimidineRatIntravenous3.8 minutes nih.gov
N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine and its analogues RatOralData in Source nih.gov
2,4-diaminoquinazoline derivative 4o Not SpecifiedNot SpecifiedData in Source

Table 1: Elimination Kinetics of this compound Analogues

Strategic Implications in Contemporary Drug Discovery and Medicinal Chemistry

Development of Novel Antifolate Chemotherapeutics

The 2,4-diaminoquinazoline core is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. cancernetwork.commdpi.com By mimicking the binding of the natural substrate, dihydrofolate, these compounds effectively block the enzyme's active site, leading to a depletion of tetrahydrofolate and subsequent disruption of cellular replication. This mechanism is the cornerstone of their application as antifolate chemotherapeutics.

Derivatives of 2,4-diamino-6-methylquinazoline have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov For instance, a series of 2,4-diamino-6-[(anilino)methyl]quinazoline antifolates demonstrated potent inhibition of DHFR from L1210 leukemia cells, with some compounds exhibiting activity comparable to the well-known DHFR inhibitor, methotrexate (B535133). rutgers.edu One notable derivative, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), has shown a broad spectrum of antitumor effects in murine models. rutgers.edu The exploration of various substitutions at different positions of the quinazoline (B50416) ring continues to yield compounds with significant cytotoxic activity against various cancer cell lines. nih.govmdpi.commdpi.com

Compound NameTargetNotable Findings
2,4-diamino-6-[(anilino)methyl]quinazoline derivativesDihydrofolate Reductase (DHFR)Potent inhibitors of L1210 leukemia cell DHFR, comparable to methotrexate. rutgers.edu
2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ)Dihydrofolate Reductase (DHFR)Broad-spectrum antitumor effects in murine tumor models. rutgers.edu
PiritreximDihydrofolate Reductase (DHFR)A lipophilic inhibitor effective against methotrexate-resistant cell lines. cancernetwork.com
TrimetrexateDihydrofolate Reductase (DHFR)A non-classic, quinazoline-derived antifolate with greater DHFR inhibitory activity than methotrexate. cancernetwork.com

Contributions to Antiparasitic Drug Development, Including Neglected Tropical Diseases

The antifolate mechanism of 2,4-diaminoquinazoline derivatives also extends to their use as antiparasitic agents. journalijar.com These compounds have shown efficacy against a range of parasites, including those responsible for malaria and neglected tropical diseases like Chagas' disease and leishmaniasis. dundee.ac.uknih.gov

In the fight against malaria, derivatives of 2,4-diaminoquinazoline have been evaluated for their ability to combat drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. nih.gov Studies in owl monkeys have shown that certain 6-substituted 2,4-diaminoquinazolines can cure infections with chloroquine-resistant and pyrimethamine-resistant strains of P. falciparum. nih.gov However, the emergence of resistance to these quinazoline derivatives has also been observed, highlighting the ongoing need for novel drug development. nih.gov Furthermore, a series of 2,4-diamino-6-methylpyrimidines, a structurally related class of compounds, has been identified as a promising starting point for the development of new treatments for Chagas' disease. dundee.ac.uk

Advancements in Antibacterial and Antifungal Agent Design

The 2,4-diaminoquinazoline scaffold has been a valuable template in the design of new antibacterial and antifungal agents. mdpi.comresearchgate.net The inhibition of microbial DHFR is a key mechanism of action, similar to their anticancer and antiparasitic activities. nih.gov

Structure-based drug design has led to the discovery of 7-aryl-2,4-diaminoquinazolines with potent, sub-100 picomolar inhibitory activity against bacterial DHFR. nih.gov These compounds have demonstrated good antibacterial activity, particularly against Gram-positive pathogens, including strains resistant to the commonly used antibacterial DHFR inhibitor, trimethoprim (B1683648). nih.gov The 2,4-diaminoquinazoline class has also been identified as an effective inhibitor of Mycobacterium tuberculosis growth, with a representative compound showing bactericidal activity against both replicating and non-replicating forms of the bacterium. nih.gov

In the realm of antifungal research, 2,4-diaminoquinazoline compounds have shown activity against various Candida species. nih.gov Some of these compounds exhibited inhibitory concentrations comparable to established antifungal agents like amphotericin B and flucytosine. nih.gov The synthesis of novel quinazoline derivatives continues to yield compounds with significant antimicrobial properties against a range of bacterial and fungal strains. uitm.edu.myresearchgate.netmdpi.com

OrganismCompound SeriesKey Findings
Gram-positive bacteria (including TMP-resistant strains)7-aryl-2,4-diaminoquinazolinesExcellent sub-100 picomolar potency against bacterial DHFR. nih.gov
Mycobacterium tuberculosis2,4-diaminoquinazolinesBactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov
Candida species2,4-diaminoquinazolinesActivity similar to amphotericin B and flucytosine. nih.gov

Broader Therapeutic Applications of the Quinazoline Scaffold

The therapeutic potential of the quinazoline scaffold, including this compound, extends beyond its role as an antifolate agent. researchgate.netmdpi.com The versatility of this chemical structure has allowed for its exploration in a variety of other therapeutic areas.

Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) have been synthesized and evaluated as α1-adrenoceptor antagonists for the management of hypertension. nih.govnih.gov These compounds have shown high binding affinity for α1-adrenoceptors and have demonstrated antihypertensive activity in spontaneously hypertensive rats. nih.govnih.gov

Furthermore, the quinazoline nucleus is a prominent feature in compounds investigated for their anti-inflammatory and broader anticancer activities, not limited to DHFR inhibition. nih.govmdpi.comresearchgate.net For example, some quinazoline derivatives have been explored as inhibitors of tyrosine kinases, which are crucial signaling proteins involved in cancer cell growth and proliferation. mdpi.com This highlights the remarkable adaptability of the quinazoline scaffold in targeting a wide range of biological molecules and pathways, solidifying its importance in modern drug discovery.

Future Research Trajectories for 2,4 Diamino 6 Methylquinazoline and Its Analogues

Refinement of Synthetic Methodologies for Enhanced Efficiency and Yield

The development of efficient and high-yielding synthetic routes is crucial for the production of 2,4-diamino-6-methylquinazoline and its analogues. Traditional methods for synthesizing 2,4-diaminoquinazolines have often been associated with modest yields and the need for harsh reaction conditions. organic-chemistry.org

Recent advancements have focused on creating more practical and economical synthesis processes. One such method involves a copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine (B92328), which offers a simple and efficient way to produce 2,4-diaminoquinazoline derivatives. organic-chemistry.org Another innovative approach is the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates, which provides a high-yield pathway to N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org Further research in this area could explore novel catalytic systems, such as palladium(0)-catalyzed organozinc chemistry, to synthesize specific derivatives like 2,4-diamino-6-arylmethylquinazolines. nih.gov The optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be essential to maximize yield and purity while minimizing byproducts and environmental impact.

Synthetic MethodKey FeaturesStarting Materials
Copper-Catalyzed SynthesisEconomical and practical, good yields. organic-chemistry.orgSubstituted 2-bromobenzonitriles, guanidine. organic-chemistry.org
Cascade Reductive CyclizationHigh-yielding, allows for N4-substitution. organic-chemistry.orgMethyl N-cyano-2-nitrobenzimidates. organic-chemistry.org
Palladium(0)-Catalyzed Organozinc ChemistryNovel method for specific derivatives. nih.govNot specified.

In-depth Mechanistic Dissection of Target Engagement and Cellular Pathways

A thorough understanding of how this compound and its analogues interact with their biological targets is fundamental for their development as therapeutic agents. These compounds are known to inhibit various enzymes and receptors, and elucidating the precise mechanisms of action is a key area of ongoing research. For instance, certain 2,4-diaminoquinazoline derivatives have been investigated as inhibitors of dihydrofolate reductase, a critical enzyme in folate metabolism. nih.gov

Future research should employ a range of biochemical and cellular assays to dissect the target engagement and downstream cellular effects of these compounds. Cell-based target engagement assays can be particularly valuable for confirming the interaction of these molecules with their intended targets within a cellular context. nih.govnih.gov Techniques such as in-cell ELISA can quantify the extent to which a compound engages its target. nih.gov Furthermore, studying the impact of these compounds on cellular signaling pathways will provide a more complete picture of their biological activity.

Rational Design and Structure-Guided Optimization of Next-Generation Analogues

The design of new and improved analogues of this compound relies heavily on understanding the relationship between their chemical structure and biological activity (Structure-Activity Relationship, SAR). researchgate.net By systematically modifying the quinazoline (B50416) scaffold and observing the effects on potency and selectivity, researchers can identify key structural features required for optimal activity. researchgate.net

Computational modeling techniques, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), play a crucial role in this process. nih.govfrontiersin.orgnih.gov These methods can be used to develop predictive models that correlate the structural properties of molecules with their biological activities. acs.org This allows for the rational design of novel analogues with enhanced properties. nih.gov For example, modifying the substituents at various positions of the quinazoline ring can significantly impact the compound's interaction with its target. researchgate.netacs.org Molecular docking and dynamics simulations can further refine the design by predicting how these analogues will bind to their target proteins at the atomic level. frontiersin.org

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Complex diseases often involve multiple biological targets and pathways. nih.gov Therefore, compounds that can modulate several targets simultaneously, a concept known as polypharmacology, may offer therapeutic advantages over single-target agents. nih.gov The 2,4-diaminoquinazoline scaffold provides a versatile platform for developing such multi-target-directed ligands (MTDLs). nih.gov

Future research will focus on designing and synthesizing this compound analogues that can interact with multiple, disease-relevant targets. This could involve creating hybrid molecules that combine the pharmacophoric features necessary for binding to different proteins. nih.gov For example, derivatives could be designed to inhibit both a protein kinase and another enzyme involved in a related signaling pathway. The development of such multi-targeting strategies holds promise for treating complex conditions where a single-target approach may be insufficient. nih.gov

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods is essential for accelerating the discovery and development of new therapeutic agents. mdpi.com This hybrid approach allows for a more efficient exploration of the vast chemical space and can significantly reduce the time and cost associated with drug discovery. acs.orgmdpi.com

Q & A

Q. How can researchers optimize the synthesis of 2,4-Diamino-6-methylquinazoline to improve yield and purity under mild conditions?

Methodological Answer: Electrochemical synthesis using aluminum and carbon electrodes in acetic acid electrolyte provides a high-yield route (70–85%) at room temperature, avoiding high temperatures and transition metals common in traditional methods . For combinatorial libraries, solid-phase chemistry with sulfonyl chloride linkers on polystyrene resin enables efficient coupling and cleavage, though optimization is required to avoid premature cleavage (e.g., using mCPBA oxidation instead of sodium chlorite) .

Q. What advanced analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • Melting Point Analysis : Used to confirm purity (e.g., 141–143°C for related quinazoline derivatives) .
  • 13C NMR Spectroscopy : Essential for tracking resin cleavage efficiency and identifying byproducts (e.g., detecting this compound during solid-phase synthesis) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., C11H12N4, MW 200.24) .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data for this compound across different experimental models?

Methodological Answer:

  • Mechanistic Validation : Compare anti-inflammatory activity in cell-based vs. tissue models using COX-2 inhibition assays .
  • Dose-Response Studies : Identify concentration-dependent effects (e.g., IC50 shifts due to solubility differences) .
  • Model-Specific Controls : Use knockout models to isolate dihydrofolate reductase (DHFR) inhibition from off-target effects .

What methodological frameworks are recommended for designing robust research questions about this compound's structure-activity relationships?

Methodological Answer:

  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (compound derivatives), Comparison (parent molecule), Outcome (IC50 values) .
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored substituents), and Relevant (e.g., DHFR inhibition mechanisms) .
  • Data Triangulation : Combine computational docking (e.g., DHFR binding affinity predictions) with experimental validation .

Q. How can researchers address challenges in synthesizing this compound derivatives via electrochemical vs. thermal methods?

Methodological Answer:

  • Electrochemical Advantages : Lower energy input, milder conditions, and reduced side products (e.g., oxidative cyclization avoids polymerization) .
  • Thermal Limitations : High temperatures (>100°C) may degrade sensitive substituents, requiring inert atmospheres .
  • Hybrid Approaches : Use microwave-assisted thermal methods to reduce reaction times while maintaining yields .

Q. What strategies mitigate data inconsistencies in combinatorial library screens of this compound analogs?

Methodological Answer:

  • Resin Cleavage Optimization : Test alternative cleavage agents (e.g., TFA vs. formic acid) to minimize byproduct formation .
  • High-Throughput QC : Implement automated LC-MS for rapid purity assessment (>95% threshold) .
  • Batch Normalization : Use internal standards (e.g., deuterated analogs) to control for instrumental variability .

Q. How can researchers design experiments to elucidate the anti-inflammatory mechanism of this compound?

Methodological Answer:

  • Pathway Inhibition Profiling : Use phospho-antibody arrays to map NF-κB and MAPK signaling .
  • Gene Knockdown Models : CRISPR-Cas9 DHFR knockout cells to isolate target-specific effects .
  • In Vivo Imaging : Track compound distribution and target engagement via fluorescence-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-methylquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.